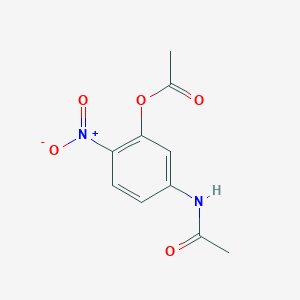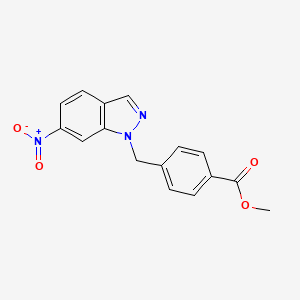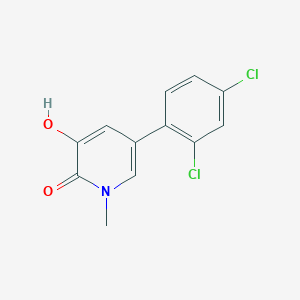
diallyl 3,3'-thiodipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C12H18O4S It is a diester derived from the reaction of allyl alcohol with 3,3’-thiodipropanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate typically involves the esterification of 3,3’-thiodipropanoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its allyl groups can participate in polymerization reactions, forming cross-linked polymer networks. Additionally, the sulfur atom in the thioether linkage can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Diallyl 3,3’-thiodipropanoate: Similar structure but with different ester groups.
1,3-Diphenylprop-2-en-1-one: Contains a similar allyl group but with phenyl substituents.
3-Methyl-1-p-tolyl-but-2-en-1-one: Similar allyl group with different substituents.
Uniqueness
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate is unique due to its thioether linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with biological molecules and provides unique reactivity in chemical synthesis .
Propiedades
Número CAS |
39557-51-2 |
|---|---|
Fórmula molecular |
C12H18O4S |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
prop-2-enyl 3-(3-oxo-3-prop-2-enoxypropyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H18O4S/c1-3-7-15-11(13)5-9-17-10-6-12(14)16-8-4-2/h3-4H,1-2,5-10H2 |
Clave InChI |
KUNAOSOKOQEGNB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CCSCCC(=O)OCC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thiazolo[4,5-d]pyrimidin-7(4H)-one, 5-methyl-4-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(4-morpholinyl)-](/img/structure/B8651839.png)







